2-Chloro-6-(trifluoromethoxy)nicotinic acid CAS number
2-Chloro-6-(trifluoromethoxy)nicotinic acid CAS number
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)nicotinic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-6-(trifluoromethoxy)nicotinic acid, identified by the CAS Number 1221172-04-8 , is a halogenated and fluorinated pyridine derivative.[1] As a functionalized heterocyclic compound, it represents a class of molecules of significant interest to the fields of medicinal chemistry, agrochemical science, and materials research. The unique combination of a carboxylic acid, a chloro substituent, and a trifluoromethoxy group on a pyridine scaffold imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of more complex molecular architectures.
The trifluoromethoxy (-OCF₃) group, in particular, is a key pharmacophore. It is often considered a "super-methoxy" group, sharing the steric bulk of an isopropyl group but possessing strong electron-withdrawing properties. This can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the chloro and carboxylic acid moieties provides versatile handles for further chemical modification, such as cross-coupling reactions and amide bond formation.
This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethoxy)nicotinic acid, including its chemical identity, physicochemical properties, a proposed synthetic strategy, detailed safety and handling protocols, and a discussion of its potential applications for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identity and key properties of this compound are summarized below. It is critical to distinguish this molecule from its close structural analog, 2-chloro-6-(trifluoromethyl)nicotinic acid (CAS 280566-45-2), which contains a -CF₃ group instead of an -OCF₃ group.
| Property | Data | Source(s) |
| CAS Number | 1221172-04-8 | [1][2] |
| Molecular Formula | C₇H₃ClF₃NO₃ | [1] |
| Molecular Weight | 241.55 g/mol | [1] |
| IUPAC Name | 2-chloro-6-(trifluoromethoxy)pyridine-3-carboxylic acid | [1] |
| Synonyms | 2-chloro-6-(trifluoromethoxy)nicotinic acid | [1] |
| Physical Form | White to Yellow Solid | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The most logical approach involves a multi-step sequence starting from a common pyridine precursor, such as 2,6-dichloropyridine-3-carbonitrile. This strategy hinges on the differential reactivity of the two chlorine atoms and the subsequent hydrolysis of the nitrile to a carboxylic acid.
Caption: Proposed synthetic workflow for 2-Chloro-6-(trifluoromethoxy)nicotinic acid.
Mechanistic Rationale and Experimental Considerations
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Step 1: Selective Trifluoromethoxylation: The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 6-position, especially with a nitrile at the 3-position further activating the ring. However, selective substitution can be challenging. The introduction of a trifluoromethoxy group is non-trivial. It often requires specialized reagents such as trifluoromethyl triflate with a fluoride source or direct trifluoromethoxylation reagents under specific conditions. The goal is to replace one of the chloro groups with the -OCF₃ group. The choice of solvent and temperature would be critical to control selectivity and achieve a reasonable yield.
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Step 2: Nitrile Hydrolysis: The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a standard transformation.[3] This can be achieved under either strong acidic (e.g., concentrated sulfuric or hydrochloric acid) or strong basic (e.g., sodium hydroxide) conditions, typically with heating. The choice of acidic versus basic hydrolysis depends on the stability of the -OCF₃ group under these conditions. The trifluoromethoxy group is generally stable, but harsh conditions should be tested on a small scale first. Acidic hydrolysis would directly yield the desired nicotinic acid upon workup, while basic hydrolysis would first form the carboxylate salt, requiring a subsequent acidification step to precipitate the final product.
Representative Experimental Protocol (Hypothetical)
The following protocol is a representative, theoretical procedure based on the pathway described above. It has not been experimentally validated and would require optimization.
Objective: To synthesize 2-Chloro-6-(trifluoromethoxy)nicotinic acid.
Step 1: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine-3-carbonitrile
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To a dry, high-pressure reaction vessel purged with argon, add 2,6-dichloropyridine-3-carbonitrile (1 eq.).
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Add a suitable trifluoromethoxylating agent (e.g., a pre-formed silver(I) trifluoromethoxide, AgOCF₃) (1.1 eq.) and a high-boiling point aprotic solvent (e.g., N,N-Dimethylformamide or sulfolane).
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Seal the vessel and heat the reaction mixture to 120-150 °C.
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Monitor the reaction progress by GC-MS or LC-MS. The disappearance of the starting material and the appearance of a new product with the expected mass will indicate conversion.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with an organic solvent like ethyl acetate and filter to remove inorganic salts.
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Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate 2-chloro-6-(trifluoromethoxy)pyridine-3-carbonitrile.
Step 2: Hydrolysis to 2-Chloro-6-(trifluoromethoxy)nicotinic acid
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In a round-bottom flask equipped with a reflux condenser, dissolve the purified nitrile intermediate from Step 1 in concentrated sulfuric acid (98%).
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Heat the mixture to 100-110 °C and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[3]
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Carefully cool the reaction mixture in an ice bath.
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Slowly and cautiously pour the cooled mixture onto crushed ice.
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A precipitate should form. Adjust the pH of the aqueous slurry to approximately 2-3 with a saturated sodium hydroxide solution if necessary to maximize precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake thoroughly with cold deionized water to remove residual acid.
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Dry the product under vacuum to yield 2-Chloro-6-(trifluoromethoxy)nicotinic acid.
Applications in Research and Drug Development
While specific, commercialized applications for 2-Chloro-6-(trifluoromethoxy)nicotinic acid are not documented in publicly available literature or patents, its structure is highly relevant for discovery research. It serves as a valuable scaffold and building block for creating libraries of novel compounds for screening.
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Medicinal Chemistry: As a substituted nicotinic acid, it is an attractive starting point for synthesizing inhibitors of enzymes or modulators of receptors where a pyridine core is known to be active. The carboxylic acid can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR). The lipophilic and electron-withdrawing -OCF₃ group can enhance metabolic stability and cell permeability, key attributes for successful drug candidates.
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Agrochemicals: Many successful herbicides and pesticides are based on substituted pyridine rings. The unique electronic properties conferred by the trifluoromethoxy and chloro groups could lead to the discovery of new active ingredients with novel modes of action or improved efficacy.
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Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for a fragment library. Its relatively low molecular weight (241.55 g/mol ) and multiple functional groups provide a rich source of potential interactions with biological targets.
Safety, Handling, and Storage
Comprehensive safety data is available from suppliers. The compound is classified as an irritant and requires careful handling in a laboratory setting.
Hazard Identification
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Recommended Handling and Personal Protective Equipment (PPE)
Caption: Key elements of the safe handling protocol for this compound.
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Engineering Controls: All work should be performed in a certified chemical fume hood to avoid inhalation of dust.[1] Eyewash stations and safety showers must be readily accessible.
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Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1]
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Handling Precautions: Avoid contact with skin, eyes, and clothing.[1] Avoid breathing dust.[1] Wash hands thoroughly after handling.[1]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
Conclusion
2-Chloro-6-(trifluoromethoxy)nicotinic acid is a specialized chemical intermediate with significant potential for the discovery of new bioactive molecules. While detailed synthetic and application data remain sparse in public domains, its structural features—a versatile pyridine core, a metabolically robust trifluoromethoxy group, and reactive chloro and carboxylic acid handles—make it a compound of high interest for synthetic and medicinal chemists. The proposed synthetic route and detailed safety protocols provided in this guide offer a foundational resource for researchers seeking to explore the utility of this promising building block.
References
- Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
Sources
- 1. aksci.com [aksci.com]
- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
